molecular formula C13H20N2O B2618576 2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199368-73-3

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No. B2618576
CAS RN: 2199368-73-3
M. Wt: 220.316
InChI Key: OITCZKZYCUDDSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Variability and Properties

Research on related pyridine compounds emphasizes the broad chemical variability and properties these compounds can exhibit, including their applications in coordination chemistry and potential biological activities. For instance, the study by Boča et al. (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting the diverse applications ranging from spectroscopic properties, structural characteristics, magnetic properties, to biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Anticorrosive Properties

Quinoline derivatives, closely related to pyridines, have been recognized for their anticorrosive materials due to their high electron density and the ability to form stable chelating complexes with metallic surfaces. This highlights the potential industrial applications of pyridine derivatives in protecting metals against corrosion, as discussed by Verma, Quraishi, & Ebenso (2020) (Verma, Quraishi, & Ebenso, 2020).

Medicinal and Chemosensing Applications

Pyridine derivatives play a crucial role in medicinal chemistry, offering various biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. They are also used in chemosensing applications for detecting ions and neutral species. The comprehensive review by Abu-Taweel et al. (2022) underscores the synthetic routes, structural characterization, medicinal applications, and chemosensing potential of pyridine derivatives (Abu-Taweel et al., 2022).

Agrochemical Discovery

Pyridine-based compounds are pivotal in agrochemical applications, including fungicides, insecticides, and herbicides. The discovery of such compounds through Intermediate Derivatization Methods offers insights into more efficient lead compound identification in agrochemical research, as discussed by Guan et al. (2016) (Guan et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine” is not mentioned in the search results, piperidine derivatives have been found in more than twenty classes of pharmaceuticals , suggesting a wide range of potential biological activities.

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry , there is likely to be ongoing research into new synthesis methods and potential applications for compounds like “2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine”.

properties

IUPAC Name

2-methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-5-3-7-13(14-11)16-10-12-6-4-8-15(2)9-12/h3,5,7,12H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCZKZYCUDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine

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